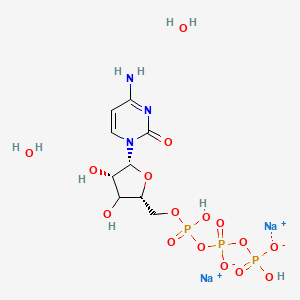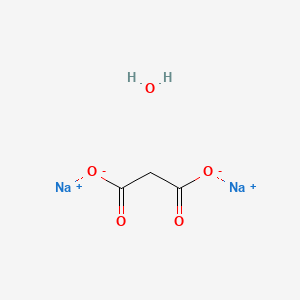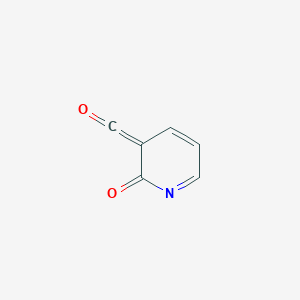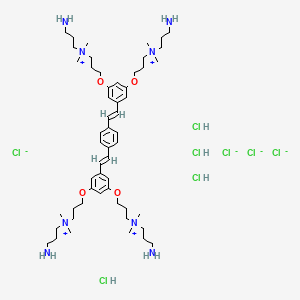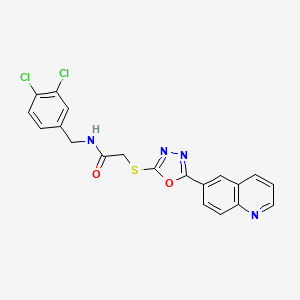
Neuraminidase-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuraminidase-IN-17 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses. By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host . This compound has garnered significant attention due to its potential in treating influenza infections and its role in antiviral drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-17 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:
Step 1: Formation of the core scaffold through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Neuraminidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activity .
Aplicaciones Científicas De Investigación
Neuraminidase-IN-17 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control
Mecanismo De Acción
Neuraminidase-IN-17 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its activity. This inhibition prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. The molecular targets include the catalytic residues of neuraminidase, and the pathways involved are those related to viral replication and release .
Comparación Con Compuestos Similares
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases
Uniqueness: Neuraminidase-IN-17 is unique due to its high potency and specificity for the neuraminidase enzyme. It also exhibits a broader spectrum of activity against various influenza strains compared to other inhibitors .
Propiedades
Fórmula molecular |
C20H14Cl2N4O2S |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-2-[(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H14Cl2N4O2S/c21-15-5-3-12(8-16(15)22)10-24-18(27)11-29-20-26-25-19(28-20)14-4-6-17-13(9-14)2-1-7-23-17/h1-9H,10-11H2,(H,24,27) |
Clave InChI |
UKSKFXDDKGSACL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C3=NN=C(O3)SCC(=O)NCC4=CC(=C(C=C4)Cl)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


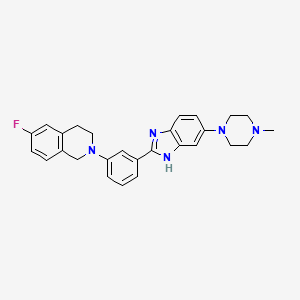
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)
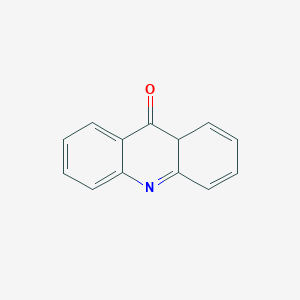
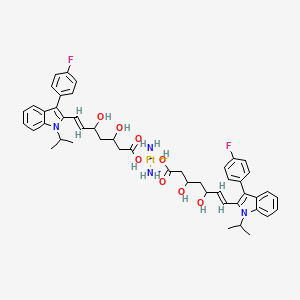
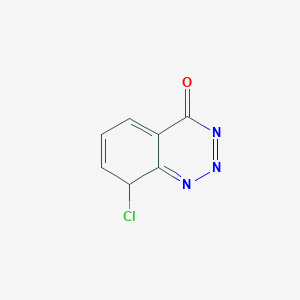
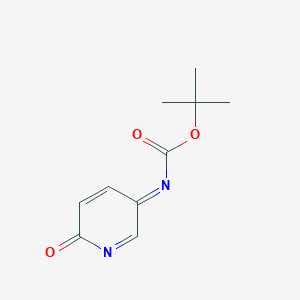
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)

